tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate
Description
tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and material science. The spirocyclic framework imparts rigidity and distinct three-dimensional shape, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-5-11-9-14(11)7-6-8-15(10-14)12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3 |
InChI Key |
XCPFKPUYHUXKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the ethynyl and tert-butyl ester groups. One common synthetic route includes the cyclization of a suitable precursor under basic conditions, followed by alkylation and esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The ethynyl group can participate in π-π interactions, while the tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate include:
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate These compounds share the spirocyclic core but differ in the functional groups attached. The unique ethynyl group in this compound provides distinct reactivity and potential biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
